3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid is a synthetic organic compound that features a furan ring substituted with a 3-chlorophenyl group and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The amino acid side chain is then attached via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The furan ring and the amino acid side chain can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
3-Amino-3-(furan-2-yl)propanoic acid: Lacks the 3-chlorophenyl group, leading to different chemical and biological properties.
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Contains a similar furan ring and chlorophenyl group but differs in the side chain structure.
Uniqueness: 3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid is unique due to the specific combination of the furan ring, chlorophenyl group, and amino acid side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
773125-85-2 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-amino-3-[5-(3-chlorophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-2-8(6-9)11-4-5-12(18-11)10(15)7-13(16)17/h1-6,10H,7,15H2,(H,16,17) |
InChI Key |
VITXWSZTSCJHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
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